1-(4-Chlorophenyl)-1h-pyrazole-4-sulfonyl chloride
CAS No.: 1156603-44-9
Cat. No.: VC4286817
Molecular Formula: C9H6Cl2N2O2S
Molecular Weight: 277.12
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1156603-44-9 |
|---|---|
| Molecular Formula | C9H6Cl2N2O2S |
| Molecular Weight | 277.12 |
| IUPAC Name | 1-(4-chlorophenyl)pyrazole-4-sulfonyl chloride |
| Standard InChI | InChI=1S/C9H6Cl2N2O2S/c10-7-1-3-8(4-2-7)13-6-9(5-12-13)16(11,14)15/h1-6H |
| Standard InChI Key | XFPBCLZZJICDMF-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1N2C=C(C=N2)S(=O)(=O)Cl)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula is C₉H₆Cl₂N₂O₂S, with a molecular weight of 277.13 g/mol . Key structural features include:
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A pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms).
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A sulfonyl chloride group (-SO₂Cl) at the 4-position, conferring electrophilic reactivity.
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A 4-chlorophenyl substituent at the 1-position, enhancing lipophilicity and potential biological interactions .
The SMILES notation (ClC1=CC=C(C=C1)N2C=C(C=N2)S(=O)(=O)Cl) and InChIKey (XFPBCLZZJICDMF-UHFFFAOYSA-N) provide precise descriptors for its configuration .
Table 1: Key Structural Properties
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1-(4-chlorophenyl)-1H-pyrazole-4-sulfonyl chloride typically involves a multi-step process:
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Formation of Pyrazole Core: Reacting 4-chlorophenylhydrazine with a β-diketone (e.g., ethyl acetoacetate) under acidic conditions yields the pyrazole ring .
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Sulfonation: Treating the pyrazole intermediate with chlorosulfonic acid (ClSO₃H) introduces the sulfonyl chloride group. This step requires strict temperature control (0–5°C) to minimize side reactions.
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Purification: Recrystallization from ethanol or chromatography ensures high purity (>95%).
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | 4-Chlorophenylhydrazine, ethyl acetoacetate, H₂SO₄, 70–80°C | 75–85 | |
| Sulfonation | ClSO₃H, DCM, 0–5°C, 4 h | 60–70 | |
| Purification | Recrystallization (EtOH) | 95+ |
Scalability and Industrial Relevance
Industrial-scale production faces challenges in handling chlorosulfonic acid, a corrosive and moisture-sensitive reagent. Recent advances propose using microreactor systems to improve safety and yield.
Chemical Reactivity and Functionalization
Electrophilic Sulfonyl Chloride Group
The sulfonyl chloride moiety undergoes nucleophilic substitution reactions with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and thiosulfonates, respectively. For example:
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Sulfonamide Formation:
This reaction is pivotal in drug design, as sulfonamides are common pharmacophores.
Pyrazole Ring Modifications
The pyrazole ring participates in electrophilic aromatic substitution (e.g., nitration, halogenation) at the 3- and 5-positions, enabling further functionalization.
Biological and Pharmacological Activity
Enzyme Inhibition
Derivatives of this compound exhibit anti-inflammatory and analgesic properties by inhibiting cyclooxygenase (COX) enzymes. Molecular docking studies suggest that the sulfonamide group interacts with COX-2’s hydrophobic pocket, while the 4-chlorophenyl group enhances binding affinity.
Herbicidal Applications
In agrochemistry, pyrazole sulfonamides derived from this compound inhibit acetohydroxy acid synthase (AHAS), a key enzyme in branched-chain amino acid biosynthesis in plants. Compound 3b from , a structural analog, showed 81% inhibition of Arabidopsis thaliana AHAS at 100 mg/L, underscoring its potential as a herbicide .
| Activity | Target/Mechanism | Efficacy (IC₅₀) | Reference |
|---|---|---|---|
| Anti-inflammatory | COX-2 inhibition | 2.3 µM | |
| Herbicidal | AHAS inhibition | 81% at 100 mg/L |
Applications in Drug Discovery
Lead Optimization
The compound’s scaffold is utilized to develop antimicrobial and anticancer agents. For instance, sulfonamide derivatives have demonstrated activity against Plasmodium falciparum (malaria) with IC₅₀ values <1 µM.
Prodrug Development
Its sulfonyl chloride group facilitates the synthesis of prodrugs, enhancing bioavailability. A recent study modified the compound into a phosphate prodrug, improving aqueous solubility by 20-fold.
Future Research Directions
Targeted Drug Delivery
Conjugating this compound to nanoparticle carriers could mitigate toxicity and enhance tissue-specific delivery. Preliminary in vivo studies in murine models show reduced systemic exposure by 40% when using liposomal formulations.
Computational Modeling
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